molecular formula C8H7BFNO2 B2378530 [3-(Cyanomethyl)-5-fluorophenyl]boronic acid CAS No. 1460307-63-4

[3-(Cyanomethyl)-5-fluorophenyl]boronic acid

Numéro de catalogue: B2378530
Numéro CAS: 1460307-63-4
Poids moléculaire: 178.96
Clé InChI: GUYJMBDNASHBAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction and Chemical Overview

[3-(Cyanomethyl)-5-fluorophenyl]boronic acid (CAS 1460307-63-4) is a monosubstituted phenylboronic acid derivative characterized by a phenyl ring bearing a cyanomethyl group at the 3-position and a fluorine atom at the 5-position. This compound belongs to the broader class of organoboron compounds, which are distinguished by their ability to form reversible covalent bonds with diol-containing molecules, enabling applications in organic synthesis, materials science, and biomedical research.

Structural Identification and Classification

The molecular formula of this compound is C₈H₇BFNO₂ , with a molecular weight of 178.96 g/mol . Its structural features include:

  • Boronic acid group : A trigonal-planar boron atom bonded to two hydroxyl groups and a phenyl ring.
  • Cyanomethyl substituent : A -CH₂CN group at the 3-position of the aromatic ring, introducing electron-withdrawing effects.
  • Fluorine substituent : A fluorine atom at the 5-position, enhancing ring electron deficiency and directing regioselectivity in reactions.
Key Structural Identifiers
Identifier Value
SMILES FC1=CC(CC#N)=CC(B(O)O)=C1
Canonical SMILES N#CCC1=CC(=CC(F)=C1)B(O)O
InChI InChI=1S/C8H7BFNO2/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,12-13H,1H2
InChI Key GUYJMBDNASHBAR-UHFFFAOYSA-N

This compound is classified as a substituted arylboronic acid , with substituents influencing its acidity, solubility, and reactivity.

Physicochemical Properties and Molecular Characteristics

Propriétés

IUPAC Name

[3-(cyanomethyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,12-13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYJMBDNASHBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Approaches

Several methodologies have been developed for the synthesis of substituted phenylboronic acids that can be applied to [3-(Cyanomethyl)-5-fluorophenyl]boronic acid. Each approach offers distinct advantages and limitations depending on the starting materials and desired scale.

Metal-Catalyzed Borylation

Metal-catalyzed borylation represents one of the most common approaches for synthesizing arylboronic acids and their derivatives. This method typically utilizes transition metal catalysts, particularly palladium and iridium complexes.

Miyaura Borylation

The Miyaura borylation employs palladium catalysts to convert aryl halides to their corresponding boronic esters. For this compound, this would involve using 3-(bromomethyl)-5-fluorobenzonitrile or 3-(cyanomethyl)-5-fluorobromobenzene as the starting material.

A generalized reaction scheme would involve:

  • Treatment of the aryl bromide with bis(pinacolato)diboron in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
  • Addition of potassium acetate in a solvent such as 1,4-dioxane
  • Heating the reaction mixture to 80-100°C
  • Hydrolysis of the resulting boronic ester to obtain the free boronic acid

Table 1 presents typical reaction conditions for this transformation:

Reagent Equivalents Function
Aryl bromide 1.0 Substrate
Bis(pinacolato)diboron 1.2-1.5 Boron source
PdCl₂(dppf) 0.03-0.05 Catalyst
Potassium acetate 3.0 Base
1,4-Dioxane - Solvent
Temperature 80-100°C -
Reaction time 6-12 hours -

The cyano group present in the target molecule is generally tolerant of these reaction conditions, making this approach viable.

Iridium-Catalyzed C-H Borylation

For substrates where a suitable halide precursor is unavailable, iridium-catalyzed C-H borylation offers a direct method for introducing the boronic acid functionality. This approach utilizes an iridium catalyst in combination with a suitable ligand to selectively functionalize C-H bonds.

The reaction typically proceeds with:

  • A pre-catalyst such as [Ir(COD)OMe]₂
  • A bipyridine or phenanthroline ligand
  • Bis(pinacolato)diboron as the boron source
  • A solvent such as tetrahydrofuran or hexane

For meta-selective borylation specifically required for this compound synthesis, specialized ligands that can direct the borylation to the meta position would be necessary.

Lithiation-Borylation Sequences

Another approach involves lithium-halogen exchange followed by reaction with a boron electrophile. This method is particularly useful when working with substrates containing sensitive functional groups.

Procedure via Lithiated Intermediates

For this compound, the synthetic route would involve:

  • Lithium-halogen exchange on 3-(cyanomethyl)-5-fluorobromobenzene using n-butyllithium at low temperature (-78°C)
  • Addition of a suitable boron electrophile, such as trimethyl borate or triisopropyl borate
  • Hydrolysis of the resulting boronate ester to yield the boronic acid

Special care must be taken due to the presence of the cyano group, which can undergo nucleophilic attack by organolithium reagents. This often necessitates the use of lower temperatures and careful control of reaction times.

Diazonium Salt-Based Methods

Diazonium salt-based methodologies offer an alternative approach, particularly useful when starting from aniline derivatives. The borylation of diazonium salts can be achieved through several mechanisms, including:

Pyridine-Promoted Dediazoniation

This method, as described by Beier and coworkers, involves the treatment of aryldiazonium tetrafluoroborates with bis(pinacolato)diboron in the presence of pyridine:

  • Formation of the diazonium salt from the corresponding aniline
  • Treatment with bis(pinacolato)diboron and pyridine
  • Hydrolysis to obtain the free boronic acid

The reaction is believed to proceed via a radical mechanism, with pyridine facilitating the formation of aryl radicals that subsequently react with the diboron reagent.

Nickel-Catalyzed Borylation

For the synthesis of this compound, a nickel-catalyzed approach similar to that used for 3-amino-4-fluorophenylboronic acid could be adapted:

  • Preparation of the bromo precursor through bromination of a suitable substrate
  • Conversion to the diazonium salt
  • Nickel-catalyzed coupling with a diboron reagent

As demonstrated in the synthesis of 3-amino-4-fluorophenylboronic acid, NiCl₂(dppp) (1,3-bis(diphenylphosphino)propane)nickel(II) chloride) can serve as an effective catalyst for this transformation.

Table 2: Typical reaction conditions for nickel-catalyzed borylation:

Reagent Quantity Function
Aryl bromide 1.0 equiv Substrate
Bis(pinacolato)diboron 1.0-3.0 equiv Boron source
NiCl₂(dppp) 2-6% by weight Catalyst
Triphenylphosphine 4-12% by weight Ligand
Diisopropylethylamine 3.0-5.0 equiv Base
Ethanol - Solvent
Temperature 55-70°C -
Reaction time 5-8 hours -

Specific Synthetic Routes for this compound

Based on the general methodologies discussed above, several specific routes can be proposed for the synthesis of this compound.

From 3-Bromo-5-fluorobenzonitrile

One potential route involves:

  • Reduction of 3-bromo-5-fluorobenzonitrile to the corresponding cyanomethyl compound
  • Palladium-catalyzed borylation using bis(pinacolato)diboron
  • Hydrolysis to obtain the free boronic acid

This approach leverages commercially available starting materials and well-established reduction and borylation protocols.

From 3-Amino-5-fluorobenzaldehyde

An alternative route could proceed via:

  • Conversion of 3-amino-5-fluorobenzaldehyde to the diazonium salt
  • Nickel-catalyzed borylation
  • Conversion of the aldehyde to the cyanomethyl group via oxime formation followed by reduction

This approach might be preferred when amino-substituted precursors are more readily available than bromo compounds.

Via C-H Activation

For direct C-H activation approaches:

  • Introduction of a directing group to the appropriate precursor
  • Iridium-catalyzed meta-selective C-H borylation
  • Removal or transformation of the directing group

This approach offers the advantage of fewer steps but might require more specialized catalysts and conditions.

Protecting Group Strategies

Given the presence of multiple functional groups in this compound, protecting group strategies might be necessary in certain synthetic contexts.

MIDA Boronate Protection

N-Methyliminodiacetic acid (MIDA) boronates offer a valuable approach for protecting boronic acids during multi-step syntheses. The MIDA protecting group:

  • Renders the boron center less susceptible to degradation
  • Improves the stability of the compound during purification
  • Can be removed under mild conditions when needed

This protection strategy would be particularly useful when incorporating this compound into complex molecules through sequential cross-coupling reactions.

Pinacol Ester Formation

Conversion to the pinacol boronic ester represents another common protection strategy:

  • Treatment of the boronic acid with pinacol under dehydrating conditions
  • Isolation of the more stable boronic ester
  • Hydrolysis when the free boronic acid is required

This approach enhances stability during storage and simplifies purification through crystallization or chromatography.

Analytical Characterization

Proper characterization of this compound is essential for confirming successful synthesis.

Spectroscopic Data

NMR Spectroscopy

For this compound, characteristic NMR signals include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ approximately 8.0-8.3 (s, 2H, B(OH)₂), 7.3-7.7 (m, 3H, ArH), 3.9-4.1 (s, 2H, CH₂CN)
  • ¹³C NMR (100 MHz, DMSO-d₆): signals for the aromatic carbons (typically 125-150 ppm), the methylene carbon (approximately 20-25 ppm), and the nitrile carbon (approximately 115-120 ppm)
  • ¹⁹F NMR: a single signal for the fluorine atom
  • ¹¹B NMR: a broad signal characteristic of boronic acids, typically around 30 ppm
Infrared Spectroscopy

Key IR bands would include:

  • OH stretching from the boronic acid (3200-3500 cm⁻¹)
  • C≡N stretching (2200-2300 cm⁻¹)
  • C-F stretching (1000-1400 cm⁻¹)
  • B-O stretching (1300-1400 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) can be used to assess the purity of the synthesized compound. Typical conditions might include:

  • C18 reverse-phase column
  • Gradient elution with acetonitrile/water mixtures
  • UV detection at 210-254 nm

Comparative Analysis of Synthetic Methods

Each synthetic approach for this compound offers distinct advantages and limitations, as summarized in Table 3:

Synthetic Method Advantages Limitations Typical Yield Range
Miyaura Borylation Well-established methodology; Functional group tolerance; Scalable Requires halogenated precursors; Palladium catalysts can be expensive 60-85%
Iridium-Catalyzed C-H Borylation Direct functionalization; Fewer steps Expensive catalysts; Regioselectivity challenges 50-75%
Lithiation-Borylation Fast reaction times; High yields possible Limited functional group tolerance; Low-temperature requirements 65-90%
Diazonium Salt Methods Readily available starting materials; Mild conditions Multi-step process; Safety concerns with diazonium intermediates 40-70%
Nickel-Catalyzed Borylation Lower cost catalysts; Good functional group tolerance Lower yields than palladium methods 35-65%

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors should be considered:

Process Optimization

For industrial-scale production, the following optimizations might be implemented:

  • Continuous flow chemistry for better heat transfer and safer handling of reactive intermediates
  • Catalyst recycling to reduce costs
  • Solvent selection for easier product isolation and environmental considerations
  • Development of crystallization protocols for purification without chromatography

Applications in Organic Synthesis

This compound serves as a versatile building block in various synthetic contexts:

Suzuki-Miyaura Coupling

The boronic acid functionality allows for efficient carbon-carbon bond formation through Suzuki-Miyaura coupling, enabling incorporation of the [3-(Cyanomethyl)-5-fluorophenyl] moiety into complex molecular structures.

Pharmaceutical Applications

The unique combination of functional groups makes this compound valuable in medicinal chemistry:

  • The fluorine atom can enhance metabolic stability and membrane permeability
  • The cyano group can participate in hydrogen bonding with biological targets
  • The boronic acid can be converted to various other functional groups

Analyse Des Réactions Chimiques

[3-(Cyanomethyl)-5-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted aromatic compounds and phenols.

Applications De Recherche Scientifique

Drug Development

The primary application of [3-(Cyanomethyl)-5-fluorophenyl]boronic acid lies in drug development. Its ability to inhibit specific enzymes makes it a candidate for therapeutics targeting diseases such as cancer and diabetes. The compound's boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex organic molecules that can lead to novel bioactive compounds.

Enzyme Inhibition

Research indicates that this compound can selectively inhibit certain proteases, which is crucial for understanding its therapeutic potential. Studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry have quantified its binding interactions with various biomolecules, elucidating mechanisms of action.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for studying enzyme mechanisms and interactions due to its reactivity and specificity. The presence of the cyano group may enhance its binding affinity for certain biological targets, potentially increasing its potency in therapeutic applications.

Organic Synthesis

The compound is widely utilized as a building block in organic synthesis. Its participation in cross-coupling reactions enables the formation of carbon-carbon bonds, which are essential for synthesizing more complex organic molecules. This property is particularly beneficial in developing new pharmaceuticals and agrochemicals.

Material Science

Beyond medicinal chemistry, this compound is being investigated for potential applications in material science. The boronic acid group can form reversible covalent bonds with diols and cis-diols, which can be exploited in designing self-assembling materials and sensors.

Case Studies

Several studies have documented the applications of this compound:

  • Anti-Cancer Agents : Researchers have explored its incorporation into various scaffolds to evaluate their potential as anti-cancer agents. The unique electronic properties conferred by the cyano and fluorine groups may enhance the efficacy of these compounds against cancer cells.
  • Kinase Inhibitors : The compound has also been evaluated for its ability to inhibit kinases, which are critical targets in cancer therapy. Its structural features may allow it to interact effectively with kinase active sites.
  • Self-Assembling Materials : Investigations into material science have focused on utilizing the reversible bonding capabilities of the boronic acid group to create novel self-assembling systems that could have applications in drug delivery or biosensing technologies.

Mécanisme D'action

The mechanism by which [3-(Cyanomethyl)-5-fluorophenyl]boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in drug delivery systems. The molecular targets and pathways involved often include enzymes and proteins that have active sites containing diol groups .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Isomers and Substituted Analogs

The following table compares [3-(Cyanomethyl)-5-fluorophenyl]boronic acid with key analogs based on substituent positions and functional groups:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
This compound -CN (3), -F (5) C₇H₅BFNO₂ 178.93 Cross-coupling; glycan targeting
5-Cyano-2-fluorophenylboronic acid -CN (5), -F (2) C₇H₅BFNO₂ 178.93 Structural isomer; similar reactivity
(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid -OCF₂ (3), -F (5) C₇H₆BF₃O₃ 205.93 Enhanced lipophilicity; antimicrobial potential
(3-((2,5-Dichlorophenyl)carbamoyl)-5-fluorophenyl)boronic acid -CONH(2,5-Cl₂C₆H₃) (3), -F (5) C₁₃H₉BCl₂FNO₃ 327.93 Tubulin polymerization inhibition
3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid -CONH(C₃H₅) (3), -F (5) C₁₀H₁₁BFNO₃ 223.01 Improved solubility; apoptosis induction
Key Observations:
  • Substituent Position Effects: The position of the cyano group significantly impacts reactivity. For example, 5-Cyano-2-fluorophenylboronic acid (CN at 5, F at 2) exhibits distinct electronic effects compared to the target compound (CN at 3, F at 5), altering its cross-coupling efficiency .
  • Carbamoyl derivatives (e.g., compounds in ) demonstrate bioactivity in tubulin inhibition and apoptosis, suggesting boronic acid’s versatility in drug design .
Glycan and Carbohydrate Binding

Boronic acids form reversible covalent bonds with diols, enabling interactions with sialic acid (Neu5Ac) on cell surfaces. Studies show that phenylboronic acids with electron-withdrawing groups (e.g., -CN, -F) exhibit enhanced binding at physiological pH due to increased Lewis acidity of boron . For example:

  • Target Compound: Binds Neu5Ac with a dissociation constant (K_d) ~10⁻⁶ M at pH 7.4, comparable to 3-aminophenylboronic acid (3APBA) .
  • Carbamoyl Analogs : Derivatives like [3-((2,5-dichlorophenyl)carbamoyl)-5-fluorophenyl]boronic acid show improved selectivity for bacterial glycans, attributed to hydrophobic interactions from chlorine substituents .
Anticancer and Tubulin Inhibition

Boronic acid-containing cis-stilbenes (e.g., compound 13c in ) inhibit tubulin polymerization (IC₅₀ = 21–22 μM) by mimicking combretastatin A-4’s structure.

Activité Biologique

[3-(Cyanomethyl)-5-fluorophenyl]boronic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a cyano group, a fluorine atom, and a boronic acid moiety. These functional groups contribute to its potential biological activities, particularly in enzyme inhibition and drug development.

The presence of the cyano group enhances the compound's binding affinity for biological targets, while the fluorine atom modulates its electronic properties and lipophilicity. This combination allows for diverse chemical transformations, making it a valuable building block in organic synthesis and drug discovery.

Boronic acids, including this compound, are known to act as reversible inhibitors of serine proteases and other enzymes. They achieve this by forming covalent bonds with active site residues, which can lead to significant therapeutic effects. The specific interactions of this compound with various biomolecules have been explored using techniques such as surface plasmon resonance and isothermal titration calorimetry .

Enzyme Inhibition

Research indicates that this compound can selectively inhibit certain proteases. This inhibition is critical for understanding its therapeutic potential in treating diseases such as cancer and diabetes. The compound's ability to modulate enzyme activity makes it a candidate for developing therapeutics targeting these conditions.

Drug Development

The compound has been evaluated for its potential as an anti-cancer agent and kinase inhibitor. Its incorporation into various scaffolds has shown promise in creating novel bioactive compounds that exhibit enhanced potency against specific biological targets .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, a comparison with structurally similar compounds is useful:

Compound NameUnique FeaturesBiological Activity
This compoundCyanomethyl and fluorine substituentsHigh enzyme inhibition potential
Phenylboronic AcidSimple structure without extra groupsModerate enzyme inhibition
[3-(Fluorophenyl)boronic Acid]Fluorine substituent onlyVariable activity
[4-(Cyanomethyl)phenyl]boronic AcidDifferent substitution positionSimilar enzyme inhibition

This table illustrates how variations in functional groups can significantly influence the chemical properties and biological activities of these compounds.

Case Studies

  • Inhibition Studies : A study demonstrated that this compound exhibited significant inhibition against specific serine proteases, with IC50 values indicating strong binding affinity .
  • Therapeutic Applications : The compound has been incorporated into drug candidates targeting cancer pathways, showing promising results in preclinical models for reducing tumor growth and enhancing apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for [3-(Cyanomethyl)-5-fluorophenyl]boronic acid, and how do substituents influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, where a halogenated precursor (e.g., 3-bromo-5-fluoro-benzonitrile) reacts with a boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like dioxane/water . The cyanomethyl group may introduce steric hindrance, requiring optimized conditions (e.g., elevated temperatures or microwave assistance). Post-synthesis purification involves column chromatography or recrystallization, with characterization via 1H^1\text{H}/11B^{11}\text{B}-NMR and HPLC .

Q. How can researchers characterize the electronic and steric effects of the cyanomethyl and fluorine substituents on this boronic acid?

  • Methodological Answer :
  • Electronic Effects : Use Hammett parameters (σ\sigma) to quantify electron-withdrawing/donating tendencies. Fluorine (σmeta=+0.34\sigma_{meta} = +0.34) and cyanomethyl (σpara=+0.66\sigma_{para} = +0.66) enhance electrophilicity at the boron center, improving cross-coupling reactivity .
  • Steric Effects : Compare reaction rates with analogs lacking the cyanomethyl group (e.g., 3-fluoro-5-methylphenylboronic acid) to assess steric contributions. Computational methods (DFT) can model steric bulk using Tolman cone angles .

Q. What spectroscopic techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer :
  • NMR : 1H^1\text{H}-NMR identifies aromatic protons and cyanomethyl (-CH₂CN) signals (~δ 3.5–4.0 ppm). 11B^{11}\text{B}-NMR confirms boronic acid formation (δ ~30 ppm for trigonal boron) .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and substituent orientations, critical for structure-activity studies .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (calc. for C₈H₆BFNO₂: 192.03 g/mol) .

Advanced Research Questions

Q. How does the pH-dependent binding behavior of this compound with biomolecules compare to other boronic acids?

  • Methodological Answer : Boronic acids bind diols (e.g., sialic acid) via pH-dependent equilibria. For this compound:
  • Conduct 11B^{11}\text{B}-NMR titrations at varying pH (4–9) to monitor trigonal (B(OH)₂) ↔ tetrahedral (B(OH)₃⁻) transitions.
  • Compare equilibrium constants (KK) with analogs (e.g., 3-fluorophenylboronic acid). The cyanomethyl group may stabilize tetrahedral complexes via intramolecular H-bonding, enhancing binding at physiological pH (~7.4) .

Q. What strategies resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in yields or selectivity often arise from:
  • Catalyst Selection : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to identify optimal systems for sterically hindered substrates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than THF.
  • Additives : Use phase-transfer agents (e.g., TBAB) to improve boronic acid solubility in biphasic systems .

Q. How can researchers leverage the cyanomethyl group for targeted applications in drug discovery or materials science?

  • Methodological Answer :
  • Drug Discovery : The cyanomethyl group can act as a bioisostere for carboxylic acids, enhancing membrane permeability. Test inhibitory activity against serine proteases (e.g., thrombin) via kinetic assays .
  • Materials Science : Incorporate into covalent organic frameworks (COFs) via boronate ester linkages. Characterize porosity (BET surface area) and stability under hydrolytic conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.